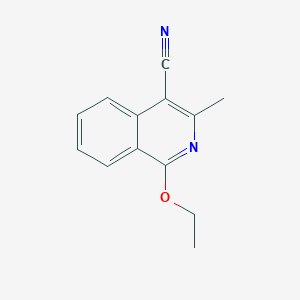
1-Ethoxy-3-methylisoquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-3-methylisoquinoline-4-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that is widely used in the synthesis of various organic compounds. The compound has several unique properties that make it an essential component in many laboratory experiments.
Mecanismo De Acción
The mechanism of action of 1-Ethoxy-3-methylisoquinoline-4-carbonitrile is not well understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in the target molecule. This reaction results in the formation of a covalent bond between the compound and the target molecule, leading to the desired product.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well documented. However, the compound is known to have low toxicity and is generally considered safe for laboratory use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Ethoxy-3-methylisoquinoline-4-carbonitrile in laboratory experiments include its high reactivity, versatility, and low toxicity. However, the compound has several limitations, including its high cost, complex synthesis method, and limited availability.
Direcciones Futuras
There are several future directions for the use of 1-Ethoxy-3-methylisoquinoline-4-carbonitrile in scientific research. One potential application is in the development of new pharmaceuticals, particularly in the field of cancer research. The compound could also be used as a fluorescent probe for the detection of other biomolecules, such as proteins and lipids. Additionally, the synthesis method for this compound could be optimized to reduce costs and increase availability.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has several unique properties that make it an essential component in many laboratory experiments. The compound is commonly used in the synthesis of various organic compounds, including alkaloids, amino acids, and peptides. It is also used as a building block in the synthesis of several pharmaceuticals and as a fluorescent probe for the detection of DNA and RNA. While the compound has several advantages, including its high reactivity and low toxicity, it also has several limitations, including its high cost and limited availability. However, the future directions for the use of this compound in scientific research are promising, particularly in the fields of cancer research and biomolecule detection.
Métodos De Síntesis
The synthesis of 1-Ethoxy-3-methylisoquinoline-4-carbonitrile is a complex process that involves several steps. The most common method used for the synthesis of this compound is the Pictet-Spengler reaction. This reaction involves the condensation of an aldehyde with an amine to form an imine intermediate, which then undergoes cyclization to form the desired product. The reaction is typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride or boron trifluoride.
Aplicaciones Científicas De Investigación
1-Ethoxy-3-methylisoquinoline-4-carbonitrile has several applications in scientific research. It is commonly used in the synthesis of various organic compounds, including alkaloids, amino acids, and peptides. The compound is also used as a building block in the synthesis of several pharmaceuticals. Additionally, this compound is used as a fluorescent probe for the detection of DNA and RNA.
Propiedades
| 161468-29-7 | |
Fórmula molecular |
C13H12N2O |
Peso molecular |
212.25 g/mol |
Nombre IUPAC |
1-ethoxy-3-methylisoquinoline-4-carbonitrile |
InChI |
InChI=1S/C13H12N2O/c1-3-16-13-11-7-5-4-6-10(11)12(8-14)9(2)15-13/h4-7H,3H2,1-2H3 |
Clave InChI |
LSXGUJQRTMYMFG-UHFFFAOYSA-N |
SMILES |
CCOC1=NC(=C(C2=CC=CC=C21)C#N)C |
SMILES canónico |
CCOC1=NC(=C(C2=CC=CC=C21)C#N)C |
Sinónimos |
4-Isoquinolinecarbonitrile,1-ethoxy-3-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


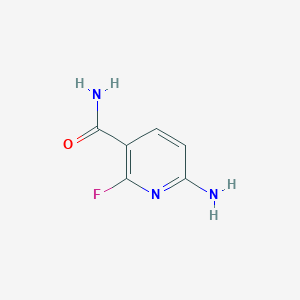
![3-amino-3-[4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B67032.png)
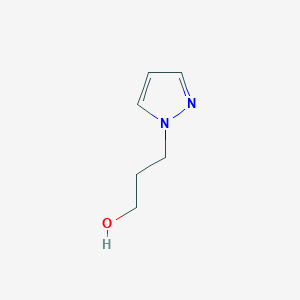
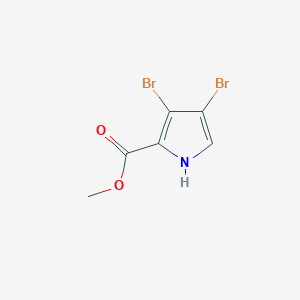

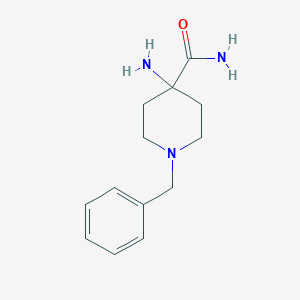


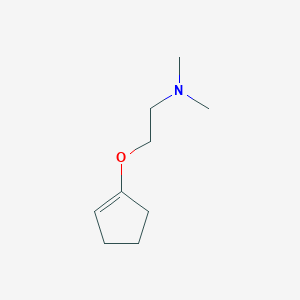

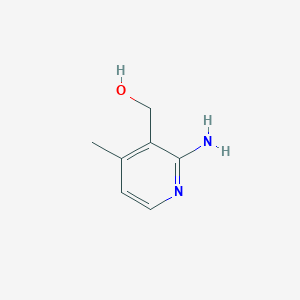
![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)


